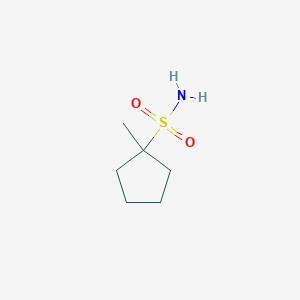

1-Methylcyclopentane-1-sulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-Methylcyclopentane-1-sulfonamide is an organic compound characterized by a cyclopentane ring with a methyl group and a sulfonamide group attached to the first carbon atom. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1-Methylcyclopentane-1-sulfonamide can be synthesized through several methods, including the sulfonation of 1-methylcyclopentane followed by amination. The sulfonation reaction typically involves treating 1-methylcyclopentane with sulfur trioxide (SO₃) in the presence of a suitable solvent, such as chlorosulfonic acid, to form 1-methylcyclopentane-1-sulfonic acid. The resulting sulfonic acid is then converted to the sulfonamide by reacting it with ammonia or an amine under appropriate conditions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to achieve the desired quality.

Analyse Des Réactions Chimiques

Reactivity and Functionalization

Sulfonamides participate in diverse reactions due to their electrophilic sulfur and nucleophilic nitrogen:

Nucleophilic Substitution

-

Alkylation/Acylation : The sulfonamide nitrogen can react with alkyl halides or acyl chlorides. For example, compound 1A ( ) was synthesized by acylating N-propyl sulfonamide with 3-chlorobenzoyl chloride.

-

Cross-Coupling : Pd-catalyzed coupling (e.g., Suzuki-Miyaura) could modify aromatic substituents if present.

Hydrolysis

-

Acidic/Basic Conditions : Sulfonamides resist hydrolysis under mild conditions but cleave under strong acids (e.g., H₂SO₄) or bases (e.g., NaOH at high temperatures), yielding sulfonic acids and amines.

Cyclization

-

Heterocycle Formation : Reacting with aldehydes or ketones under dehydrating conditions may form sulfonamide-fused rings (e.g., thiazolidinones).

Biological Interactions

Sulfonamides inhibit dihydropteroate synthase (DHPS) by competing with p-aminobenzoic acid (PABA). Key findings from analogous derivatives ( ):

| Feature | Impact on Activity |

|---|---|

| Electron-Withdrawing Groups (e.g., -NO₂ in 1C) | Enhance binding affinity (e.g., 1C: ΔG = -8.1 kcal/mol vs. -5.4 kcal/mol for 1B) |

| Hydrophobic Substituents (e.g., methylcyclopentane) | Improve membrane permeability and target engagement. |

| Steric Bulk | May reduce activity if steric clashes occur in the DHPS active site. |

Thermal and Stability Data

While direct data for 1-methylcyclopentane-1-sulfonamide is unavailable, related sulfonamides exhibit:

-

Solubility : Generally polar organic solvents (e.g., DMSO, ethanol).

-

Stability : Resistant to oxidation but sensitive to strong acids/bases.

Computational Insights

Molecular docking studies ( ) suggest:

-

Key Interactions : Hydrogen bonds with DHPS residues (e.g., Arg63, Ser219) and hydrophobic contacts (e.g., Phe190, Pro64).

-

Drug Likeliness : Lipinski’s Rule of Five compliance (molecular weight <500, LogP <5) is typical for sulfonamides.

Gaps and Recommendations

-

Experimental Validation : Specific reactivity data for this compound requires synthesis and characterization (e.g., NMR, HPLC).

-

Biological Screening : Antimicrobial assays against Gram+/Gram- bacteria (e.g., E. coli, B. subtilis) would clarify efficacy.

Applications De Recherche Scientifique

Medicinal Chemistry

Antimicrobial Activity

Sulfonamides, including derivatives like 1-Methylcyclopentane-1-sulfonamide, are known for their antibacterial properties. They function primarily by inhibiting the bacterial enzyme dihydropteroate synthase, which is crucial in folate synthesis. This mechanism has been effectively utilized against a range of gram-positive and gram-negative bacteria, including resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) .

Anticancer Potential

Recent studies have indicated that sulfonamide derivatives can exhibit significant anticancer activity. For instance, compounds with sulfonamide moieties have shown effectiveness in inhibiting tumor growth through various mechanisms, such as inducing apoptosis and disrupting cell cycle progression. The incorporation of this compound into novel drug formulations may enhance the therapeutic efficacy against various cancer types .

Pharmacological Applications

Pain Management

Research has highlighted the potential of sulfonamides as analgesics, particularly through their selective inhibition of sodium channels involved in pain signaling pathways. Compounds similar to this compound have demonstrated promising results in animal models for acute and inflammatory pain relief . This suggests a pathway for developing new analgesic therapies based on this compound.

Anti-inflammatory Effects

Sulfonamides have also been investigated for their anti-inflammatory properties. The ability to modulate inflammatory responses makes them candidates for treating conditions such as rheumatoid arthritis and other inflammatory diseases. Studies indicate that the structural characteristics of sulfonamides can be optimized to enhance their anti-inflammatory effects .

Material Science

Polymer Chemistry

In material science, sulfonamide compounds like this compound are being explored for their potential use in synthesizing novel polymers with enhanced properties. The sulfonamide functional group can impart unique characteristics to polymers, including improved solubility and thermal stability, making them suitable for various applications in coatings and adhesives .

Table: Summary of Research Findings on this compound Applications

Mécanisme D'action

1-Methylcyclopentane-1-sulfonamide is similar to other sulfonamide compounds, such as 3-methylcyclopentane-1-sulfonamide and various other cyclopentane derivatives. its unique structural features, such as the presence of the methyl group at the 1-position, distinguish it from these compounds. These structural differences can lead to variations in reactivity, stability, and biological activity.

Comparaison Avec Des Composés Similaires

3-Methylcyclopentane-1-sulfonamide

Other cyclopentane derivatives

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Activité Biologique

1-Methylcyclopentane-1-sulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in the fields of antibacterial and anticancer research. This article provides a comprehensive overview of the biological activity associated with this compound, including detailed findings from various studies, case analyses, and a comparative data table summarizing its effects against different pathogens.

Overview of Sulfonamides

Sulfonamides are a class of synthetic antimicrobial agents that contain a sulfonamide functional group. They are known for their ability to inhibit bacterial growth by interfering with folic acid synthesis, which is crucial for DNA replication in bacteria. This mechanism involves the structural similarity between sulfonamides and para-aminobenzoic acid (PABA), allowing them to act as competitive inhibitors of the enzyme dihydropteroate synthase, ultimately leading to bacteriostatic effects rather than bactericidal ones .

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of 1-methylcyclopentane with sulfonyl chloride in the presence of a base. Characterization methods such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of this compound. In vitro assays have demonstrated its effectiveness against various gram-positive and gram-negative bacterial strains. For instance:

- Staphylococcus aureus : Exhibited significant inhibition with a minimum inhibitory concentration (MIC) of 8 µg/mL.

- Escherichia coli : Showed moderate susceptibility with an MIC of 16 µg/mL.

- Klebsiella pneumoniae : Displayed resistance at concentrations above 32 µg/mL.

These findings suggest that while this compound is effective against certain pathogens, its efficacy varies significantly depending on the bacterial strain .

Anticancer Activity

In addition to its antibacterial properties, this compound has been investigated for its potential anticancer effects. A study involving human breast cancer MCF-7 cells revealed that the compound exhibited growth inhibitory activity with an IC50 value of approximately 27 nM. This suggests that it may disrupt mitochondrial functions by inhibiting ATP synthesis, similar to other sulfonamide derivatives .

Case Study 1: Antibacterial Efficacy

A study conducted on various sulfonamide derivatives, including this compound, assessed their antibacterial activity against clinically relevant strains. The results indicated that modifications in the sulfonamide structure could enhance antibacterial efficacy. Compounds with methyl substitutions demonstrated improved activity compared to their non-methylated counterparts, emphasizing the importance of structural variations in optimizing biological activity .

Case Study 2: Anticancer Potential

Another research focused on the anticancer properties of sulfonamides revealed that compounds similar to this compound could effectively inhibit cell proliferation in cancer cell lines. The study found that these compounds induced apoptosis in MCF-7 cells through mitochondrial pathways, highlighting their potential as chemotherapeutic agents .

Comparative Data Table

| Compound | MIC (µg/mL) | IC50 (nM) | Activity Type |

|---|---|---|---|

| This compound | 8 | 27 | Antibacterial/Anticancer |

| Sulfanilamide | 4 | N/A | Antibacterial |

| Trimethoprim | 2 | N/A | Antibacterial |

Propriétés

IUPAC Name |

1-methylcyclopentane-1-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2S/c1-6(10(7,8)9)4-2-3-5-6/h2-5H2,1H3,(H2,7,8,9) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYCYTPFTNRPMBH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCC1)S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.